molecular formula C27H22N2O5S3 B3751505 3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B3751505
M. Wt: 550.7 g/mol
InChI Key: AQGQCGNDIJJAQN-OEAKJJBVSA-N
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Description

Phenothiazine is a heterocyclic compound that has been widely studied due to its diverse range of biological activities. Many synthetic compounds include the phenothiazine moiety, which is regarded as one of the most significant “privileged substructures” due to the diverse range of biological activities that many of its derivatives exhibit .


Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is usually confirmed by single-crystal X-ray crystallographic studies .


Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives can vary depending on the specific derivative. For example, the molecular weight of a related compound, ACETONE O-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]OXIME, is 312.393 .

Mechanism of Action

The mechanism of action of phenothiazine derivatives can also vary widely, and is often related to their biological activities. For example, some phenothiazine derivatives exhibit antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant activities .

Future Directions

Research into 10H substituted phenothiazine derivatives has rapidly expanded due to their numerous medicinal uses. Continuous research is being conducted to identify better and more potent drugs for various treatments .

Properties

IUPAC Name

(5E)-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5S3/c1-32-19-12-16(13-20(33-2)25(19)34-3)14-23-26(31)28(27(35)37-23)15-24(30)29-17-8-4-6-10-21(17)36-22-11-7-5-9-18(22)29/h4-14H,15H2,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGQCGNDIJJAQN-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 4
3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

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